Bisbenzimida etóxido trihidrocloruro

Descripción general

Descripción

Hoechst 33342 (clorhidrato) es un tinte fluorescente permeable a las células que se utiliza ampliamente para teñir y visualizar los núcleos celulares tanto en células vivas como fijadas. Este compuesto es parte de la familia de tintes Hoechst, que son conocidos por su capacidad de unirse al surco menor de las secuencias ricas en adenina-timina en el ADN, emitiendo fluorescencia azul al excitarse con luz ultravioleta . Hoechst 33342 (clorhidrato) es particularmente favorecido por su alta permeabilidad celular y baja citotoxicidad, lo que lo convierte en una excelente opción para diversas aplicaciones biológicas y médicas .

Aplicaciones Científicas De Investigación

Hoechst 33342 (clorhidrato) tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:

Química: Utilizado como una sonda fluorescente para estudiar las interacciones y afinidades de unión del ADN.

Biología: Empleado en estudios del ciclo celular, análisis de apoptosis y clasificación celular según el contenido de ADN

Industria: Aplicado en la detección y análisis de alto contenido para el descubrimiento y desarrollo de fármacos.

Mecanismo De Acción

Hoechst 33342 (clorhidrato) ejerce sus efectos uniéndose al surco menor de las secuencias ricas en adenina-timina en el ADN. Esta unión induce un cambio conformacional en el ADN, lo que da como resultado la emisión de fluorescencia azul al excitarse con luz ultravioleta . La alta afinidad del tinte por el ADN y su capacidad para permear las membranas celulares lo convierten en una herramienta eficaz para visualizar y analizar las estructuras y funciones nucleares .

Análisis Bioquímico

Biochemical Properties

Bisbenzimide ethoxide trihydrochloride plays a crucial role in biochemical reactions by binding to the minor groove of double-stranded DNA. This interaction is highly specific to adenine-thymine-rich regions, which allows for the selective staining of DNA. The compound is membrane-permeable, enabling it to enter living cells and bind to nuclear DNA without causing significant cytotoxicity . Bisbenzimide ethoxide trihydrochloride has been shown to interact with topoisomerase I, trapping it in reversible cleavable complexes, which can affect DNA replication and transcription .

Cellular Effects

The effects of bisbenzimide ethoxide trihydrochloride on various cell types and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, bisbenzimide ethoxide trihydrochloride has been observed to induce cytotoxicity in certain cell lines by interfering with DNA replication and transcription . Additionally, it can affect the distribution of chromatin within the nucleus, leading to changes in gene expression patterns .

Molecular Mechanism

At the molecular level, bisbenzimide ethoxide trihydrochloride exerts its effects primarily through its binding interactions with DNA. By binding to the minor groove of adenine-thymine-rich regions, it can alter the conformation of DNA and affect the binding of other proteins, such as transcription factors and polymerases . This binding can lead to the inhibition or activation of specific genes, depending on the context. Additionally, the interaction with topoisomerase I can result in the stabilization of cleavable complexes, which can interfere with DNA replication and transcription .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of bisbenzimide ethoxide trihydrochloride can change over time. The compound is relatively stable when stored in the dark at low temperatures, but it can degrade over time if exposed to light or higher temperatures . Long-term exposure to bisbenzimide ethoxide trihydrochloride in cell cultures can lead to changes in cellular function, including alterations in gene expression and chromatin structure . These effects can be observed in both in vitro and in vivo studies, highlighting the importance of proper storage and handling of the compound.

Dosage Effects in Animal Models

The effects of bisbenzimide ethoxide trihydrochloride vary with different dosages in animal models. At low doses, the compound can be used to selectively stain DNA without causing significant toxicity . At higher doses, bisbenzimide ethoxide trihydrochloride can induce cytotoxicity and affect cellular function. Threshold effects have been observed, where a certain concentration of the compound is required to achieve effective staining, but exceeding this concentration can lead to adverse effects . Toxic effects at high doses include DNA damage and apoptosis in certain cell types .

Metabolic Pathways

Bisbenzimide ethoxide trihydrochloride is involved in various metabolic pathways, particularly those related to DNA metabolism. The compound interacts with enzymes such as topoisomerase I, which plays a role in DNA replication and transcription . Additionally, bisbenzimide ethoxide trihydrochloride can affect metabolic flux by altering the availability of DNA for transcription and replication . These interactions can lead to changes in metabolite levels and overall cellular metabolism.

Transport and Distribution

Within cells and tissues, bisbenzimide ethoxide trihydrochloride is transported and distributed primarily through passive diffusion due to its membrane permeability . The compound can accumulate in the nucleus, where it binds to DNA and exerts its effects. Transporters and binding proteins may also play a role in the localization and accumulation of bisbenzimide ethoxide trihydrochloride within specific cellular compartments .

Subcellular Localization

Bisbenzimide ethoxide trihydrochloride is predominantly localized in the nucleus due to its strong affinity for DNA . This subcellular localization is crucial for its function as a DNA stain. The compound’s ability to bind to adenine-thymine-rich regions of DNA ensures that it is specifically targeted to chromatin within the nucleus. Post-translational modifications and targeting signals may also influence the localization and activity of bisbenzimide ethoxide trihydrochloride within cells .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de Hoechst 33342 (clorhidrato) implica la reacción de 2’-[4-etoxi fenil]-5-[4-metil-1-piperazinil]-2,5’-bi-1H-bencimidazol con ácido clorhídrico para formar la sal trihidrocloruro trihidratada . La reacción se lleva a cabo típicamente bajo condiciones controladas para asegurar la pureza y estabilidad del producto final.

Métodos de Producción Industrial: La producción industrial de Hoechst 33342 (clorhidrato) sigue rutas sintéticas similares pero a una escala mayor. El proceso implica el uso de reactivos de alta pureza y medidas estrictas de control de calidad para garantizar la consistencia y confiabilidad del tinte. El producto final a menudo se suministra como una solución en medio acuoso, con condiciones de almacenamiento específicas para mantener su estabilidad .

Análisis De Reacciones Químicas

Tipos de Reacciones: Hoechst 33342 (clorhidrato) principalmente experimenta reacciones de unión con el ADN, específicamente apuntando a regiones ricas en adenina-timina. No suele participar en reacciones de oxidación, reducción o sustitución en condiciones biológicas normales .

Reactivos y Condiciones Comunes: El tinte se utiliza comúnmente en combinación con otros reactivos como 5-bromo-2’-desoxiuridina (BrdU) para estudios del ciclo celular y yoduro de propidio para el análisis de apoptosis . El proceso de tinción generalmente implica la dilución del tinte en solución salina tamponada con fosfato (PBS) e incubación con células a temperatura ambiente o 37°C durante un período específico .

Principales Productos Formados: El principal producto formado a partir de la interacción de Hoechst 33342 (clorhidrato) con el ADN es un complejo fluorescente que emite luz azul al excitarse. Este complejo se utiliza para visualizar y analizar la morfología nuclear y el contenido de ADN en varios tipos de células .

Comparación Con Compuestos Similares

Hoechst 33342 (clorhidrato) es parte de una familia de tintes que incluye Hoechst 33258 y Hoechst 34580. En comparación con Hoechst 33258, Hoechst 33342 (clorhidrato) es más permeable a las células debido a la presencia de un grupo etilo lipofílico adicional . Hoechst 34580, por otro lado, tiene un grupo dimetilamina que desplaza su máximo de emisión a 490 nm, en comparación con la emisión de 461 nm de Hoechst 33342 (clorhidrato) . Estas diferencias en estructura y propiedades hacen que Hoechst 33342 (clorhidrato) sea particularmente adecuado para la tinción de células vivas y aplicaciones que requieren una alta permeabilidad celular y baja citotoxicidad .

Referencias

Propiedades

IUPAC Name |

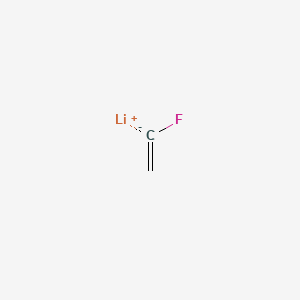

2-(4-ethoxyphenyl)-6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazole;trihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28N6O.3ClH/c1-3-34-21-8-4-18(5-9-21)26-28-22-10-6-19(16-24(22)30-26)27-29-23-11-7-20(17-25(23)31-27)33-14-12-32(2)13-15-33;;;/h4-11,16-17H,3,12-15H2,1-2H3,(H,28,30)(H,29,31);3*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JABNPSKWVNCGMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)C4=NC5=C(N4)C=C(C=C5)N6CCN(CC6)C.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31Cl3N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40236482 | |

| Record name | Bisbenzimide ethoxide trihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40236482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

561.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow-green powder; [Acros Organics MSDS] | |

| Record name | Bisbenzimide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12368 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

875756-97-1 | |

| Record name | Bisbenzimide ethoxide trihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0875756971 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bisbenzimide ethoxide trihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40236482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BISBENZIMIDE ETHOXIDE TRIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P976261J69 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-Amino-pyrrolo[2,3-d]pyrimidin-7-yl)-5-hydroxymethyl-3-methyl-tetrahydrofuran-3,4-diol](/img/structure/B1257614.png)

![1-S-[(1Z)-3-methyl-N-(sulfooxy)pentanimidoyl]-1-thio-beta-D-glucopyranose](/img/structure/B1257619.png)

![8-Azabicyclo[3.2.1]octane-2-carboxylicacid, 3-(4-chlorophenyl)-8-methyl-, methyl ester, (1R,2S,3S,5S)-](/img/structure/B1257620.png)

![2-[4-[3,3-Diethyl-1-[1-(4-methylphenyl)butylcarbamoyl]-4-oxoazetidin-2-yl]oxyphenyl]acetic acid](/img/structure/B1257633.png)